molecular formula C13H21NO2 B2889084 Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate CAS No. 2031268-95-6

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate

Cat. No.: B2889084
CAS No.: 2031268-95-6
M. Wt: 223.316
InChI Key: LPHLFOILAJZNGM-UHFFFAOYSA-N
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Description

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its piperidine ring substituted with a tert-butyl ester and a prop-2-yn-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and propargyl bromide. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 1-prop-2-ynylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-8-14-9-6-11(7-10-14)12(15)16-13(2,3)4/h1,11H,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHLFOILAJZNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(CC1)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-95-6
Record name tert-butyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate
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